Cas no 1020-31-1 (3,5-Di-tert-butylcatechol)

3,5-Di-tert-butylcatechol is a sterically hindered catechol derivative widely used as an effective polymerization inhibitor and antioxidant in industrial applications. Its key advantages include high thermal stability and resistance to oxidative degradation, making it particularly suitable for stabilizing monomers such as styrene, acrylates, and other vinyl compounds during storage and processing. The tert-butyl groups enhance its steric hindrance, improving its efficiency in scavenging free radicals and preventing premature polymerization. This compound is also utilized in specialty chemical synthesis and as an intermediate in the production of antioxidants for lubricants and fuels. Its robust performance under demanding conditions makes it a reliable choice for industrial use.
3,5-Di-tert-butylcatechol structure
3,5-Di-tert-butylcatechol structure
商品名:3,5-Di-tert-butylcatechol
CAS番号:1020-31-1
MF:C14H22O2
メガワット:222.323284626007
MDL:MFCD00008819
CID:40572
PubChem ID:87568859

3,5-Di-tert-butylcatechol 化学的及び物理的性質

名前と識別子

    • 3,5-Di-tert-butylbenzene-1,2-diol
    • 3,5-DTBC
    • 3,5-di(tert-butyl)benzene-1,2-diol
    • 3,5-Di-tert-butylcatechol
    • 3,5-Di-tert-butyl-1,2-dihydroxybenzene
    • 1,2-dihydroxy-3,5-di-tert-butyl benzene
    • 3,5-di-t-Butylcatechol
    • 3,5-DI-TERT-BUTYCATECHOL
    • 3,5-DI-TERT-BUTYHLCATECHOL
    • 3,5-di-tert-butyl-catechol
    • 3,5-di-tert-butyl-pyrocatechin
    • 3,5-Di-tert-butylpyrocatechol
    • 3,5-DI-TERTIO-BUTYLCATECHOL
    • 3,5-DTBC-H2
    • 4,6-Di-tert-butylpyrocatechol
    • DI-3,5-TERT-BUTYLCATECHOL
    • TIMTEC-BB SBB007986
    • 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-
    • 1,2-Benzenediol, 3,5-di(1,1-dimethylethyl)-
    • Pyrocatechol, 3,5-di-tert-butyl-
    • 3,5-ditert-butylbenzene-1,2-diol
    • 3,5-bis(tert-butyl)benzene-1,2-diol
    • PJZLSMMERMMQBJ-UHFFFAOYSA-N
    • 1328KN3F8B
    • 3,5-Di-tert-butylcatec
    • Q27251465
    • PS-7820
    • F0001-0073
    • NSC-59767
    • A800501
    • FT-0614737
    • CCRIS 5827
    • AKOS015837934
    • SCHEMBL247483
    • W-108890
    • Oprea1_834691
    • 1, 3,5-bis(1,1-dimethylethyl)-
    • 3,5-Ditert-butyl-catechol
    • 3,5-ditertiarybutylcatechol
    • DTXSID4061414
    • DI-TERT-BUTYLCATECHOL, 3,5-
    • NSC59767
    • NSC 59767
    • 3,5-Di-tert-butylcatechol, 98%
    • CS-0154919
    • 3,5-Bis(1,1-dimethylethyl)catechol
    • 3,5-di-t-butylcathechol
    • InChI=1/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H
    • Pyrocatechol,5-di-tert-butyl-
    • MFCD00008819
    • NS00023102
    • D2432
    • Z1192367739
    • 122983-47-5
    • CHEMBL1795400
    • 3,5-Di-tert-butyl-1,2-benzenediol
    • EN300-77174
    • 1, 3,5-di(1,1-dimethylethyl)-
    • SY011188
    • 1020-31-1
    • 1,2-Benzenediol,3,5-bis(1,1-dimethylethyl)-,labeled with oxygen-18(9ci)
    • UNII-1328KN3F8B
    • EINECS 213-816-9
    • 3,5-ditert-butylbenzene-1,2-diol;3,5-Di-tert-butylcatechol
    • 3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenoxy
    • 3,5Ditbutylcatechol
    • 3,5-di-t-butyl catechol
    • 3,5Ditertbutylpyrocatechol
    • DB-080799
    • Pyrocatechol, 3,5ditertbutyl
    • 515160-78-8
    • 881376-69-8
    • DTXCID6032695
    • DB-365755
    • 4,6Ditertbutylpyrocatechol
    • 1,2Benzenediol, 3,5di(1,1dimethylethyl)
    • DTXSID401263126
    • 1,2Benzenediol, 3,5bis(1,1dimethylethyl)
    • MDL: MFCD00008819
    • インチ: 1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3
    • InChIKey: PJZLSMMERMMQBJ-UHFFFAOYSA-N
    • ほほえんだ: OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)O

計算された属性

  • せいみつぶんしりょう: 222.16200
  • どういたいしつりょう: 222.16198
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • ひょうめんでんか: 0
  • 互変異性体の数: 10
  • トポロジー分子極性表面積: 40.5

じっけんとくせい

  • 色と性状: 白色から薄い茶色の固体
  • 密度みつど: 1.0200 (rough estimate)
  • ゆうかいてん: 99.0 to 102.0 deg-C
  • ふってん: 145°C/5mmHg(lit.)
  • フラッシュポイント: 136.5℃
  • 屈折率: 1.4576 (estimate)
  • すいようせい: Insoluble in water.
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 40.46000
  • LogP: 3.69280

3,5-Di-tert-butylcatechol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315-H319
  • 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • 福カードFコード:10-23
  • 危険物標識: Xi
  • TSCA:Yes
  • ちょぞうじょうけん:日陰で乾燥した場所に保管する。使用しない場合は容器を閉じたままにします。
  • セキュリティ用語:S26;S37/39
  • リスク用語:R36/37/38

3,5-Di-tert-butylcatechol 税関データ

  • 税関コード:29072900
  • 税関データ:

    中国税関コード:

    2907299090

    概要:

    29072999090他のポリフェノール、フェノールアルコール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    29072999090ポリフェノール、フェノール樹脂ケース。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%

3,5-Di-tert-butylcatechol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-77174-0.25g
3,5-di-tert-butylbenzene-1,2-diol
1020-31-1 95%
0.25g
$19.0 2023-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225559-500g
3,5-Di-tert-butylcatechol
1020-31-1 98%
500g
¥6943 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225559-100g
3,5-Di-tert-butylcatechol
1020-31-1 98%
100g
¥1407 2023-04-17
Enamine
EN300-77174-0.5g
3,5-di-tert-butylbenzene-1,2-diol
1020-31-1 95%
0.5g
$19.0 2023-02-12
Alichem
A019063918-500g
3,5-Di-tert-butylcatechol
1020-31-1 98%
500g
$440.39 2023-09-04
Ambeed
A296117-5g
3,5-Di-tert-butylcatechol
1020-31-1 95%
5g
$9.0 2024-08-02
Ambeed
A296117-100g
3,5-Di-tert-butylcatechol
1020-31-1 95%
100g
$115.0 2024-08-02
Fluorochem
008032-5g
3,5-Di-tert-butylcatechol
1020-31-1 98%
5g
£12.00 2022-02-28
TRC
D236156-1g
3,5-Di-tert-butylcatechol
1020-31-1
1g
$ 80.00 2022-06-05
Apollo Scientific
OR22089-25g
3,5-Bis(tert-butyl)benzene-1,2-diol
1020-31-1
25g
£39.00 2025-02-19

3,5-Di-tert-butylcatechol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Tungstic acid (H2WO4) ;  rt → 300 °C; 6 h, 300 °C
リファレンス
Highly selective conversion of guaiacol to tert-butylphenols in supercritical ethanol over a H2WO4 catalyst
Mai, Fuhang; et al, RSC Advances, 2019, 9(5), 2764-2771

3,5-Di-tert-butylcatechol Raw materials

3,5-Di-tert-butylcatechol Preparation Products

3,5-Di-tert-butylcatechol 関連文献

3,5-Di-tert-butylcatecholに関する追加情報

Professional Introduction to 3,5-Di-tert-butylcatechol (CAS No. 1020-31-1)

3,5-Di-tert-butylcatechol, chemically known by its CAS number 1020-31-1, is a well-documented organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, a derivative of catechol, features two bulky tert-butyl groups at the 3rd and 5th positions of the benzene ring, which confer unique steric and electronic properties. These structural characteristics make 3,5-Di-tert-butylcatechol a versatile intermediate in organic synthesis and a promising candidate for various industrial and biomedical applications.

The molecular structure of 3,5-Di-tert-butylcatechol (CAS No. 1020-31-1) consists of a benzene core substituted with two hydroxyl groups and two tert-butyl groups. This arrangement enhances its stability against oxidation and reduces reactivity, making it an excellent antioxidant agent. The presence of electron-withdrawing tert-butyl groups also influences its electronic properties, making it useful in coordination chemistry and catalysis.

In recent years, 3,5-Di-tert-butylcatechol has been extensively studied for its potential applications in pharmaceuticals. Its antioxidant properties have been explored in the development of novel therapeutic agents aimed at combating oxidative stress-related diseases. Studies have demonstrated that 3,5-Di-tert-butylcatechol can scavenge reactive oxygen species (ROS) and protect cellular components from oxidative damage. This has led to its investigation as a possible therapeutic for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in pathogenesis.

Furthermore, the compound's stability under various environmental conditions has made it a valuable additive in industrial applications. For instance, it is used as an antioxidant in rubber and plastic manufacturing to prevent degradation caused by oxygen exposure. Additionally, 3,5-Di-tert-butylcatechol has been employed in the formulation of lubricants to enhance their thermal stability and extend their service life.

Recent advancements in synthetic chemistry have also highlighted the utility of 3,5-Di-tert-butylcatechol (CAS No. 1020-31-1) as a building block for more complex molecules. Researchers have leveraged its reactive hydroxyl groups to develop novel polymers with enhanced mechanical and chemical resistance. These polymers are being explored for use in high-performance materials, including coatings and adhesives that require robust stability under harsh conditions.

The pharmaceutical industry has also shown interest in 3,5-Di-tert-butylcatechol for its potential role in drug development. Its ability to inhibit certain enzymes involved in inflammatory pathways has led to investigations into its use as an anti-inflammatory agent. Preclinical studies have suggested that it may modulate inflammatory responses by interfering with the activity of key enzymes such as lipoxygenase and cyclooxygenase (COX). While further research is needed to fully elucidate its mechanisms of action, these findings are promising for the development of new therapeutic strategies.

Another area where 3,5-Di-tert-butylcatechol has found utility is in environmental chemistry. Its antioxidant properties make it effective in neutralizing pollutants that generate ROS in aquatic systems. This has led to its use in wastewater treatment processes to mitigate the toxic effects of industrial effluents on aquatic organisms. Additionally, researchers are exploring its potential as a stabilizing agent in photovoltaic materials to improve the efficiency of solar cells.

The synthesis of 3,5-Di-tert-butylcatechol (CAS No. 1020-31-1) typically involves the reaction of p-benzoquinone with isobutylene in the presence of an acid catalyst. This reaction proceeds via electrophilic addition followed by reduction steps, yielding the desired product with high selectivity. Recent improvements in synthetic methodologies have focused on optimizing reaction conditions to enhance yield and purity while minimizing waste generation.

In conclusion, 3,5-Di-tert-butylcatechol, with its CAS number 1020-31-1, is a multifaceted compound with significant potential across multiple industries. Its unique structural properties make it an effective antioxidant agent with applications ranging from pharmaceuticals to industrial manufacturing. As research continues to uncover new uses for this compound, its importance is likely to grow further, solidifying its role as a cornerstone material in modern chemistry.

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